2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid
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Overview
Description
2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid is a compound that features an imidazole ring, a sulfanyl group, and a benzoic acid moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Mechanism of Action
Target of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid typically involves multiple steps. One common route starts with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and the acetamido linkage. The final step involves the attachment of the benzoic acid moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and the benzoic acid moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole ring or the benzoic acid moiety .
Scientific Research Applications
2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-2-thiol: Similar in structure but lacks the acetamido and benzoic acid moieties.
2-mercaptoimidazole: Contains the imidazole and sulfanyl groups but lacks the acetamido and benzoic acid moieties.
Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid ring
Uniqueness
2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid is unique due to the combination of the imidazole ring, sulfanyl group, acetamido linkage, and benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid, also known by its CAS number 731793-32-1, is a compound featuring an imidazole ring, sulfanyl group, and benzoic acid moiety. This unique structure positions it as a potential candidate for various biological applications, particularly in antimicrobial and anti-inflammatory research. This article explores the compound's biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
Property | Value |
---|---|
Molecular Weight | 291.33 g/mol |
IUPAC Name | 2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid |
InChI | InChI=1S/C13H13N3O3S/c1-16-7-6-14-13(16)20-8-11(17)15-10-5-3-2-4-9(10)12(18)19 |
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including:
- Preparation of the Imidazole Ring : Starting from appropriate precursors to form the imidazole structure.
- Introduction of the Sulfanyl Group : Utilizing thiol reagents to attach the sulfanyl group.
- Formation of the Acetamido Linkage : Reacting with acetic anhydride or acetyl chloride.
- Attachment of the Benzoic Acid Moiety : Finalizing with a coupling reaction to integrate the benzoic acid part.
Industrial production may utilize automated processes for efficiency and scalability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating derivatives of 2-mercaptobenzimidazole showed promising results against various bacterial strains and fungi, suggesting that modifications in the imidazole and sulfanyl groups can enhance efficacy against pathogens .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, similar to other imidazole derivatives. Studies have shown that imidazole-based compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . Further investigation is warranted to establish specific mechanisms of action for this compound.
Case Studies
- Antimicrobial Efficacy : A study reported that derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 1.27 µM against Gram-positive bacteria . The potential for this compound to exhibit comparable or superior activity warrants further exploration.
- Anti-cancer Potential : Research on related compounds has indicated that they may act as inhibitors of dihydrofolate reductase (DHFR), a target in cancer therapy . The implications for developing this compound as an anticancer agent could be significant, especially in targeting specific cancer cell lines.
Research Findings and Future Directions
While preliminary studies highlight the biological potential of this compound, comprehensive in vitro and in vivo studies are necessary to fully understand its pharmacodynamics and therapeutic index. Future research should focus on:
- Detailed mechanistic studies to elucidate its mode of action.
- Structure–activity relationship (SAR) studies to optimize efficacy.
- Clinical trials to assess safety and effectiveness in humans.
Properties
IUPAC Name |
2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-16-7-6-14-13(16)20-8-11(17)15-10-5-3-2-4-9(10)12(18)19/h2-7H,8H2,1H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQMIXUIDXQLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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